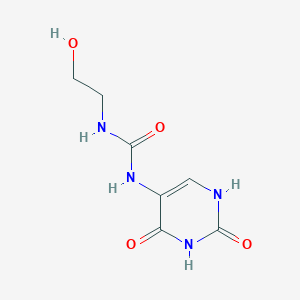
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a tetrahydropyrimidine ring with two keto groups and a hydroxyethyl urea moiety. This unique structure contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
The proposed mechanisms include:
- Inhibition of DNA synthesis : Compounds similar to this compound interfere with DNA replication processes.
- Induction of oxidative stress : They may elevate reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound in vitro. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM. The study attributed this effect to the compound's ability to induce apoptosis through the mitochondrial pathway .
Study 2: Genotoxicity Assessment
A comparative investigation on genotoxicity revealed that compounds structurally related to this compound displayed varied levels of DNA damage. For example, exposure to certain derivatives resulted in a significant increase in single-strand breaks in DNA compared to controls .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
89897-57-4 |
|---|---|
Molecular Formula |
C7H10N4O4 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C7H10N4O4/c12-2-1-8-6(14)10-4-3-9-7(15)11-5(4)13/h3,12H,1-2H2,(H2,8,10,14)(H2,9,11,13,15) |
InChI Key |
DPOYSQXPLGHMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















